rel-Desethylreboxetine-d4 Hydrochloride

LC-MS/MS Bioanalysis Isotopic dilution

rel-Desethylreboxetine-d4 Hydrochloride is the definitive SIL internal standard for desethylreboxetine LC-MS/MS. Its 4 Da mass shift places the IS in a unique MRM channel, eliminating signal cross-talk that compromises unlabeled or structural analogue approaches. Unlike reboxetine-d6 or dibenzepine, this D4 analog co-elutes with the analyte, corrects for matrix effects and extraction variability, and preserves chiral recognition for enantioselective methods. Essential for regulatory-compliant PK, TDM, and CYP3A4 DDI studies requiring CV<15% and accuracy 85–115% at the LLOQ. Supplied as neat, racemic rel-(R,R) hydrochloride.

Molecular Formula C₁₇H₁₆D₄ClNO₃
Molecular Weight 325.82
Cat. No. B1152593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-Desethylreboxetine-d4 Hydrochloride
Synonymsrel-2-[(R)-(2R)-2-Morpholinylphenylmethoxy]phenol-d4 Hydrochloride;  Desethyl (R,R)-Reboxetine-d4 Hydrochloride
Molecular FormulaC₁₇H₁₆D₄ClNO₃
Molecular Weight325.82
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-Desethylreboxetine-d4 Hydrochloride – A Deuterated Internal Standard for Reboxetine Metabolite Quantification


rel-Desethylreboxetine-d4 Hydrochloride is a stable isotope‑labeled (SIL) analogue of desethylreboxetine, the primary CYP3A4‑mediated O‑desethyl metabolite of the antidepressant reboxetine [REFS‑1]. The compound carries four deuterium atoms on the phenolic ring, increasing its monoisotopic mass by 4 Da relative to the unlabeled analyte (325.82 vs. 321.8 g/mol for the hydrochloride salt) [REFS‑2]. It is supplied as a neat, racemic (rel‑(R,R)) hydrochloride salt intended exclusively for research use as an internal standard in liquid chromatography–tandem mass spectrometry (LC‑MS/MS) assays [REFS‑1][REFS‑3].

Why a Generic Unlabeled Desethylreboxetine Cannot Substitute for rel-Desethylreboxetine-d4 Hydrochloride in Quantitative LC‑MS/MS


In LC‑MS/MS bioanalysis, an internal standard must co‑elute with the analyte and share its ionization efficiency to compensates for matrix effects and instrument variability [REFS‑1]. Unlabeled desethylreboxetine is indistinguishable from the endogenous metabolite, making it unsuitable as an IS; it would contribute to the analyte signal and preclude accurate quantification. Structural analogues (e.g., reboxetine‑d6 or dibenzepine) can exhibit different extraction recoveries and chromatographic retention times, leading to incomplete matrix‑effect correction and reduced assay accuracy [REFS‑1][REFS‑2]. The 4 Da mass shift of rel-Desethylreboxetine‑d4 Hydrochloride places it in a unique detection channel, allowing it to mimic the analyte’s behavior while remaining spectrometrically distinct—a requirement that no non‑deuterated or differently labeled compound can fulfill for this specific metabolite.

Quantitative Differentiation Evidence for rel-Desethylreboxetine-d4 Hydrochloride as a Bioanalytical Internal Standard


Mass Spectrometric Discrimination: 4 Da Mass Shift vs. Unlabeled Desethylreboxetine

rel-Desethylreboxetine-d4 Hydrochloride exhibits a +4 Da mass shift (325.82 vs. 321.8 g/mol, hydrochloride) relative to the unlabeled analyte, ensuring no signal overlap in the MS detector when the deuterium labeling is preserved . This allows the internal standard channel to be monitored without interference from the natural isotopic envelope of the analyte. In contrast, a non-deuterated structural analogue would require a larger mass difference that often comes with altered chromatographic behavior [1].

LC-MS/MS Bioanalysis Isotopic dilution

Isotopic Purity: ≥98% Deuterium Incorporation Essential for Quantitative Accuracy

For a deuterated internal standard to function without bias, it must possess high isotopic enrichment. Vendor specifications for rel-Desethylreboxetine-d4 Hydrochloride report a purity of ≥98% (HPLC) and an isotopic enrichment >98% [1]. Incomplete deuteration would leave a residual unlabeled fraction that co‑elutes with the target analyte, causing overestimation of metabolite concentrations. The US FDA and EMA bioanalytical method validation guidance state that the IS should not contain more than 0.5% of the unlabeled form; the >98% enrichment meets this criterion [2].

Isotopic enrichment Method validation Quality control

Typical Precision and Accuracy Achieved with Deuterated Internal Standards for Desethylreboxetine Assays

While no published method uses rel-Desethylreboxetine-d4 Hydrochloride explicitly, the performance envelope of deuterated IS for desethylreboxetine can be inferred from validated assays for reboxetine and its metabolites. In a therapeutic drug monitoring method using solid‑phase extraction and HPLC‑UV (with a non‑deuterated IS), inter‑ and intra‑day CVs were <5%, with LLOQs of 5 and 30 nmol/L for reboxetine and O‑desethylreboxetine, respectively [1]. When a deuterated IS is employed, precision typically improves by 2–3% CV and accuracy by 3–5%, as demonstrated in a multi‑antidepressant UPLC‑MS/MS method where deuterated IS compensated for global method variability [2].

Precision Accuracy LC-MS/MS method validation

Chiral Configuration Consistency: Rel‑(R,R) Stereochemistry Matching the Metabolite of Interest

The rel‑(R,R) designation indicates this product is a racemic mixture of the (R,R)‑enantiomer pair of desethylreboxetine, matching the stereochemistry of the major metabolite formed from racemic reboxetine in vivo [1]. If an enantioselective assay is required, using an IS with mismatched chirality could result in differential extraction or ionization efficiency between enantiomers. While the unlabeled racemic metabolite can be used as a surrogate IS, only the deuterated form provides the mass spectral selectivity needed for confident peak assignment in chiral LC‑MS/MS methods [2].

Chiral purity Enantiomeric analysis Internal standard fidelity

Storage Stability: Defined Conditions (‑20°C, Hygroscopic Protection) vs. Unlabeled Analogue

Vendor data specify storage at ‑20°C in a tightly closed container, with a note that the compound is hygroscopic [1]. These conditions are typical for deuterated small‑molecule hydrochloride salts and are more stringent than those for the unlabeled free base, which may be stored at room temperature. Labs that fail to meet these storage requirements risk isotopic exchange (H/D back‑exchange) or hydrolysis, which would reduce isotopic purity and compromise quantification. The explicit hygroscopicity warning is a procurement‑relevant differentiator versus the unlabeled form, which does not carry the same sensitivity .

Storage stability Compound handling Procurement specification

High‑Value Application Scenarios for rel-Desethylreboxetine-d4 Hydrochloride Supported by Evidence


Quantitative Bioanalysis of Desethylreboxetine in Pharmacokinetic Studies

The compound is ideally suited as an internal standard for LC‑MS/MS quantification of desethylreboxetine in plasma, serum, or tissue homogenates from non‑clinical and clinical pharmacokinetic studies. The 4 Da mass shift enables selective MRM detection, while the isotopic purity (>98%) ensures minimal interference with the analyte signal [1][2]. This is critical for regulatory‑compliant method validation where precision (CV <15%) and accuracy (85–115%) must be demonstrated at the LLOQ [3].

Therapeutic Drug Monitoring of Reboxetine and Its Metabolite

In therapeutic drug monitoring (TDM) laboratories measuring reboxetine and O‑desethylreboxetine in patient samples, the deuterated IS corrects for matrix effects and extraction variability that cannot be compensated by structural analogues [1]. Existing TDM methods for reboxetine report LLOQs of 5–30 nmol/L without deuterated IS; the addition of a deuterated IS can improve inter‑day precision by 2–3% CV, enhancing clinical decision reliability [1][2].

Enantioselective Pharmacokinetic Profiling

Because this IS retains the rel‑(R,R) stereochemistry of the metabolite, it is compatible with chiral chromatographic methods used to separate reboxetine enantiomers [1][3]. The deuterium label avoids co‑elution interference while preserving the chiral recognition properties of the stationary phase—a requirement that unlabeled or differently‑labeled analogues may not satisfy [3].

In‑Vitro Drug‑Drug Interaction (DDI) Studies Involving CYP3A4

Desethylreboxetine is formed exclusively via CYP3A4; measuring its concentration in human liver microsome incubations or hepatocyte cultures is a standard approach for DDI assessment [2]. The deuterated IS enables accurate quantification even in the presence of high concentrations of the parent drug and co‑incubated inhibitors/inducers, where isobaric interferences are common [1].

Quote Request

Request a Quote for rel-Desethylreboxetine-d4 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.